molecular formula C5H9BrO B6282164 rac-(1R,2R)-1-bromo-2-ethoxycyclopropane CAS No. 78238-85-4

rac-(1R,2R)-1-bromo-2-ethoxycyclopropane

Cat. No.: B6282164
CAS No.: 78238-85-4
M. Wt: 165
InChI Key:
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Description

rac-(1R,2R)-1-bromo-2-ethoxycyclopropane is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by its cyclopropane ring, which is substituted with a bromine atom and an ethoxy group. The presence of chiral centers makes it an important subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-bromo-2-ethoxycyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a brominating agent. The reaction conditions often include the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the desired product. The use of advanced separation techniques, such as chromatography, ensures the isolation of the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-1-bromo-2-ethoxycyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 1-ethoxy-2-hydroxycyclopropane or 1-ethoxy-2-aminocyclopropane.

    Oxidation: Formation of 1-bromo-2-ethoxycyclopropane-1-carboxylic acid.

    Reduction: Formation of 1-ethoxycyclopropane.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-bromo-2-ethoxycyclopropane involves its interaction with various molecular targets. The bromine atom and ethoxy group can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function . The cyclopropane ring’s strain energy also plays a role in its reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R)-1-bromo-2-ethoxycyclopropane is unique due to its specific substitution pattern on the cyclopropane ring. The presence of both a bromine atom and an ethoxy group provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for studying stereochemical effects and developing new synthetic methodologies.

Properties

CAS No.

78238-85-4

Molecular Formula

C5H9BrO

Molecular Weight

165

Purity

75

Origin of Product

United States

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